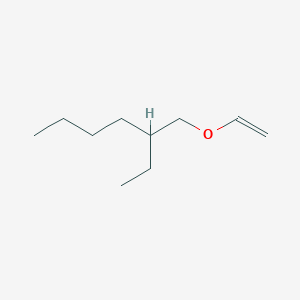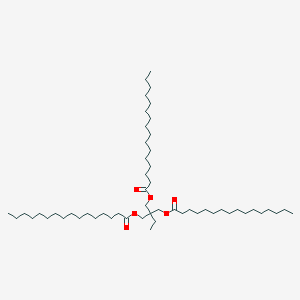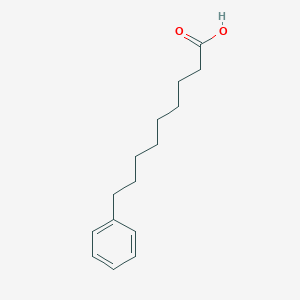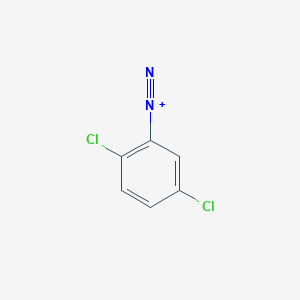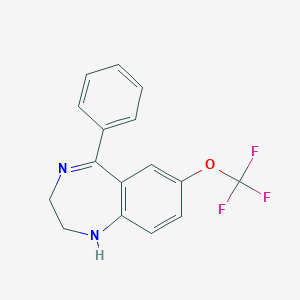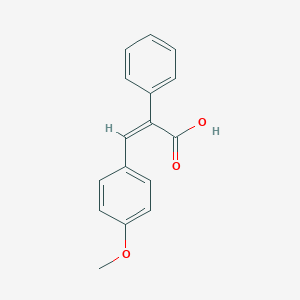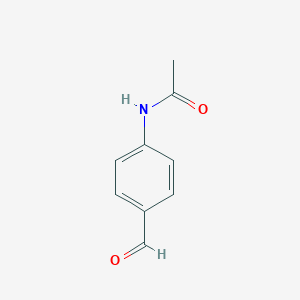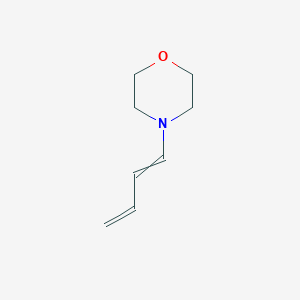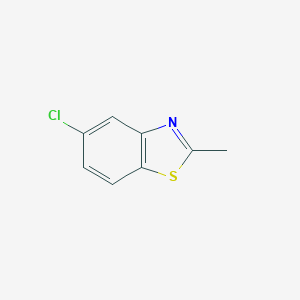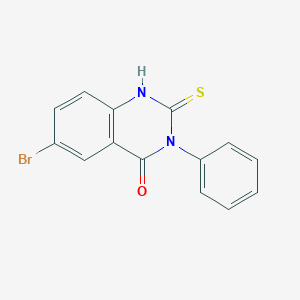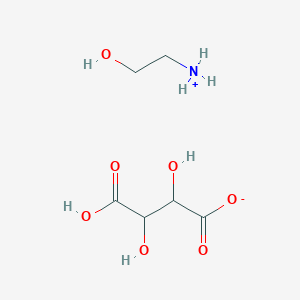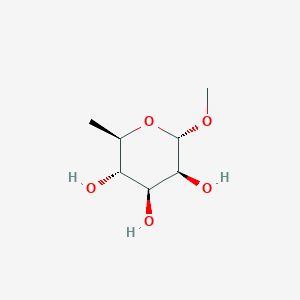
Methyl alpha-D-rhamnopyranoside
描述
Methyl alpha-D-rhamnopyranoside is a sugar derivative that is a key component in various synthetic and natural compounds. It is often used as a building block in the synthesis of complex molecules, including oligosaccharides and glycosides, which are important in biological processes and have applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of beta-D-rhamnopyranosides and alpha-D-rhamnopyranosides can be achieved through a stereocontrolled approach using mannosyl thioglycosides as donors. This method allows for the formation of the rhamnopyranoside linkage with high yield and stereoselectivity. A notable example is the synthesis of a tetrasaccharide where both beta-D- and alpha-D-rhamnopyranosyl units are obtained in a single step through a double radical fragmentation of modified benzylidene acetals . Additionally, the synthesis of methyl glycosides of rhamnopyranosides has been reported, which are relevant to the sugar moieties of anthocyanin pigments found in various fruits and flowers . The synthesis of di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside has also been described, involving stereoselective glycosylation and the use of various glycosyl donors .
Molecular Structure Analysis
The molecular structure of methyl alpha-L-rhamnopyranoside derivatives has been studied, revealing that the molecules typically adopt a 1C4 chair conformation. The bond lengths and angles of the pyranose rings are consistent within the limits of error, and the acetyl groups are found to have the planar, (S)-cis conformation most commonly observed . The conformational features of these derivatives are crucial for understanding their reactivity and interactions in chemical reactions.
Chemical Reactions Analysis
The chemical reactions involving methyl alpha-D-rhamnopyranoside derivatives are diverse. For instance, the synthesis of methyl 4-O-(beta-D-galactopyranosyl)-3-O(beta-D-glucopyranosyluronic acid)-alpha-L-rhamnopyranoside involves condensation, benzylations, and Koenigs Knorr glycosylation reactions . The synthesis and NMR characterization of methyl mono- and di-O-alpha-L-rhamnopyranosyl-alpha-D-glucopyranosiduronic acids have been described, using a stereoselective trichloroacetimidate approach for glycosylation . Additionally, the ketalization of methyl L-(+)-rhamnopyranoside has been used to produce glycosyl acceptors with protected hydroxy groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl alpha-D-rhamnopyranoside derivatives are influenced by their molecular structure. For example, the conformational features, such as the chair conformation of the rhamnopyranoside ring and the orientation of acetoxy groups, affect the compound's reactivity and physical characteristics . The NMR spectra of di-O-glycosyl derivatives provide insights into the stereochemical relationships and deviations from additivity in the chemical shifts, which are important for structural characterization .
科学研究应用
1. Antimicrobial Applications
- Summary of Application: Methyl α-L-rhamnopyranoside is used in the synthesis of rhamnopyranoside-based esters, which have been found to exhibit antimicrobial properties .
- Methods of Application: The synthesis involves DMAP-catalyzed di-O-stearoylation of methyl α-L-rhamnopyranoside, producing a mixture of 2,3-di-O- and 3,4-di-O-stearates . These stearates were then converted into six 4-O- and 2-O-esters, which were fully characterized by FT-IR, 1H, and 13C NMR spectral techniques .
- Results or Outcomes: In vitro antimicrobial assays revealed that fully esterified rhamnopyranosides with maximum lipophilic character showed better antifungal susceptibility than antibacterial activity . The pentanoyl derivative of 2,3-di-O-stearate showed better antifungal functionality against F. equiseti and A. flavus .
2. Molecular Motion Studies
- Summary of Application: Methyl α-L-rhamnopyranoside is used in studies investigating molecular motions in the glassy and crystalline states .
- Methods of Application: The molecular motions of methyl α-L-rhamnopyranoside in the crystalline and glassy states have been investigated using proton spin lattice relaxation times, T1 and T1ρ, and transverse relaxation measurements over the temperature range 110–360 K .
- Results or Outcomes: The results showed that, in all cases, threefold rotational motion of the methoxyl and methyl groups dominate their proton spin–lattice (T1 and T1ρ) relaxation processes at low temperatures . In the glasses both water rotation and anisotropic rotation of whole sugar molecules was observed .
3. Synthesis of Iminosugars
- Summary of Application: Methyl α-D-mannopyranoside is used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .
- Methods of Application: The synthesis involves the use of Methyl α-D-mannopyranoside as a starting material to create a stable noeuromycin analog with a D-manno configuration .
- Results or Outcomes: The synthesized iminosugars can be used in further research and applications .
4. Investigation of Pradimicin A
- Summary of Application: Methyl α-D-mannopyranoside is used in a study to investigate the primary mannose binding site of pradimicin A .
- Methods of Application: The study involves the use of Methyl α-D-mannopyranoside to understand the binding mechanism of pradimicin A .
- Results or Outcomes: The results of the study can contribute to the understanding of how pradimicin A interacts with mannose .
5. Boron Neutron Capture Therapy
- Summary of Application: Methyl α-D-mannopyranoside is used in the development of a novel boron-containing α-D-mannopyranoside for Boron Neutron Capture Therapy (BNCT), a unique anticancer technology .
- Methods of Application: The uptake, intracellular distribution, and retention of the boron-containing α-D-mannopyranoside (MMT1242) were evaluated in cultured cells. Biodistribution, tumor-to-normal tissue ratio, and toxicity were analyzed in vivo .
- Results or Outcomes: MMT1242 showed a high uptake and broad intracellular distribution in vitro, longer tumor retention compared to other boron delivery agents, and adequate tumor-to-normal tissue accumulation ratio and low toxicity in vivo . A neutron irradiation study with MMT1242 in a subcutaneous murine tumor model revealed a significant tumor inhibiting effect if injected 24 h before irradiation .
6. Regioselective Synthesis
- Summary of Application: Methyl α-L-rhamnopyranoside is used in the regioselective synthesis of some rhamnopyranoside esters .
- Methods of Application: The synthesis involves the use of dibutyltin oxide (DBTO) method and Methyl α-L-rhamnopyranoside .
- Results or Outcomes: The synthesized rhamnopyranoside esters can be used in further research and applications .
安全和危害
When handling Methyl alpha-D-rhamnopyranoside, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers The relevant papers retrieved include a study on the synthesis of novel sigma-receptor ligands from methyl alpha-D-mannopyranoside , a study on the molecular motions of α-L-rhamnopyranose and methyl α-L-rhamnopyranoside , and a study on the use of Methyl α-D-mannopyranoside to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .
属性
IUPAC Name |
(2S,3S,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-VEIUFWFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



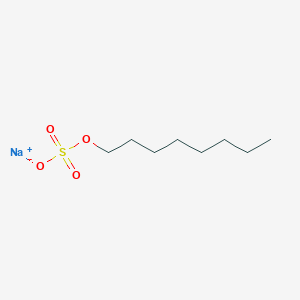
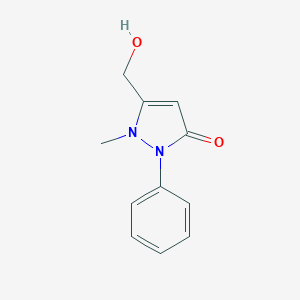
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)
